molecular formula C7H10N2O B1486417 3-Cyclobutyl-1,2-oxazol-5-amine CAS No. 1039833-39-0

3-Cyclobutyl-1,2-oxazol-5-amine

Cat. No. B1486417
M. Wt: 138.17 g/mol
InChI Key: GPZWBWQULXMUTE-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1,2-oxazol-5-amine is an organic compound . It has a molecular weight of 138.17 .


Synthesis Analysis

The synthesis of oxazolines, including 3-Cyclobutyl-1,2-oxazol-5-amine, has been a topic of interest in recent years . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of 3-Cyclobutyl-1,2-oxazol-5-amine is represented by the InChI code 1S/C7H10N2O/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3,8H2 .


Physical And Chemical Properties Analysis

3-Cyclobutyl-1,2-oxazol-5-amine is a powder at room temperature .

Scientific Research Applications

Antimycobacterial Activity

A study focused on synthesizing new compounds related to 3-Cyclobutyl-1,2-oxazol-5-amine to evaluate their antimycobacterial activities. Among the synthesized compounds, one demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal toxicity to Vero cells. This compound was more active than isoniazid, a standard tuberculosis treatment, highlighting its potential for further development as a new antimycobacterial agent (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Synthesis of Cyclobutane Derivatives

Research into the intramolecular amination of nonclassical cyclopropylmethyl cations has led to the development of methods for synthesizing 1-amino-1-hydroxymethylcyclobutane derivatives. This process showcases the chemical versatility of cyclobutyl-based structures, providing a pathway to create compounds with potential relevance in drug development and materials science (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Development of Cyclobutyl Analogues of Nucleosides

Another study focused on the synthesis of cyclobutyl analogs of adenosine and guanosine, key nucleosides in biological systems. Although these analogs did not show antiviral activity, the research contributes to the broader effort to develop novel nucleoside analogs that could potentially offer therapeutic benefits (Boumchita, Legraverend, Bisagni, & Huel, 1990).

Cyclobutyl-Based Ligands in Catalysis

The use of cyclobutyl-based compounds extends into catalysis, where a diphosphinidenecyclobutene ligand was used to enhance the efficiency of copper-catalyzed amination reactions of aryl halides. This application showcases the potential of cyclobutyl derivatives in facilitating complex organic transformations under environmentally benign conditions (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-Cyclobutyl-1,2-oxazol-5-amine are not mentioned in the search results, oxazole derivatives have gained attention in the field of medicinal chemistry due to their various biological activities . This suggests potential future research directions in exploring the biological activities of 3-Cyclobutyl-1,2-oxazol-5-amine.

properties

IUPAC Name

3-cyclobutyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZWBWQULXMUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-1,2-oxazol-5-amine

CAS RN

1039833-39-0
Record name 3-cyclobutyl-1,2-oxazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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